molecular formula C20H30F3N5O4 B14076086 tert-butyl (S)-(1-(3-oxo-3-(4-(5-(trifluoromethyl)pyrimidin-2-yl)piperazin-1-yl)propoxy)propan-2-yl)carbamate

tert-butyl (S)-(1-(3-oxo-3-(4-(5-(trifluoromethyl)pyrimidin-2-yl)piperazin-1-yl)propoxy)propan-2-yl)carbamate

Cat. No.: B14076086
M. Wt: 461.5 g/mol
InChI Key: QXFSYJPUENTLRG-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tert-butyl carbamate group linked to an (S)-configured propan-2-yl chain, a 3-oxo propoxy spacer, and a piperazine ring substituted with a 5-(trifluoromethyl)pyrimidin-2-yl moiety. The trifluoromethylpyrimidine-piperazine motif is critical for interactions with biological targets such as kinases or G-protein-coupled receptors, while the carbamate group enhances metabolic stability .

Properties

Molecular Formula

C20H30F3N5O4

Molecular Weight

461.5 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[3-oxo-3-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]propoxy]propan-2-yl]carbamate

InChI

InChI=1S/C20H30F3N5O4/c1-14(26-18(30)32-19(2,3)4)13-31-10-5-16(29)27-6-8-28(9-7-27)17-24-11-15(12-25-17)20(21,22)23/h11-12,14H,5-10,13H2,1-4H3,(H,26,30)/t14-/m0/s1

InChI Key

QXFSYJPUENTLRG-AWEZNQCLSA-N

Isomeric SMILES

C[C@@H](COCCC(=O)N1CCN(CC1)C2=NC=C(C=N2)C(F)(F)F)NC(=O)OC(C)(C)C

Canonical SMILES

CC(COCCC(=O)N1CCN(CC1)C2=NC=C(C=N2)C(F)(F)F)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Mechanism of Action

The mechanism of action of tert-butyl (S)-(1-(3-oxo-3-(4-(5-(trifluoromethyl)pyrimidin-2-yl)piperazin-1-yl)propoxy)propan-2-yl)carbamate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues with Piperazine and Pyrimidine Motifs

Compound from EP 3,953,330 B1 ():

  • Name: tert-Butyl [(1R,3S)-3-isopropyl-3-({4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}carbonyl)cyclopentyl]carbamate
  • Key Differences:
    • Replaces the propoxy linker with a cyclopentane ring.
    • Incorporates a carbonyl group between piperazine and cyclopentane.

BP 2702 ():

  • Name: (S)-tert-Butyl 4-((R)-2-methoxy-1-(4-(trifluoromethyl)phenyl)ethyl)-3-methylpiperazine-1-carboxylate
  • Key Differences:
    • Substitutes pyrimidine with a 4-(trifluoromethyl)phenyl group.
    • Includes a methoxyethyl side chain on the piperazine.
  • Impact: Loss of pyrimidine’s hydrogen-bonding capacity may reduce interactions with enzymatic targets, while the methoxy group enhances lipophilicity .

Analogues with Alternative Linkers and Substituents

Compound 24c ():

  • Name: tert-Butyl ((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)-1-(5-(p-tolyl)thiazol-2-yl)propan-2-yl)carbamate
  • Key Differences: Replaces pyrimidine-piperazine with a thiazole-pyrrolidinone system.

Compound 11g ():

  • Name: tert-Butyl (S)-(1-oxo-1-(piperidin-1-yl)propan-2-yl)carbamate
  • Key Differences:
    • Simpler structure with piperidine instead of piperazine.
    • Lacks aromatic substituents.
  • Impact: Reduced aromatic interactions and simplified pharmacokinetics, likely resulting in lower potency .

Biological Activity

Tert-butyl (S)-(1-(3-oxo-3-(4-(5-(trifluoromethyl)pyrimidin-2-yl)piperazin-1-yl)propoxy)propan-2-yl)carbamate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the realm of pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a tert-butyl group, a piperazine ring, and a trifluoromethyl-pyrimidine moiety. Its molecular formula is C20H30F3N5O4C_{20}H_{30}F_3N_5O_4, with a molecular weight of approximately 461.486 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been proposed:

  • Kinase Inhibition : Similar compounds have been shown to inhibit specific kinases involved in cell signaling pathways, which may play a role in cancer progression .
  • Receptor Modulation : The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, which could influence neuropharmacological pathways.
  • Antioxidant Activity : Some studies indicate that related carbamate compounds exhibit antioxidant properties, potentially mitigating oxidative stress in cellular systems.

Biological Activity and Pharmacological Effects

Research has highlighted several key biological activities associated with this compound:

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. For instance, compounds with similar structural features have demonstrated efficacy against various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

Neuropharmacological Effects

Given the structural components, particularly the piperazine moiety, there is potential for neuropharmacological activity. Compounds in this class have been implicated in modulating neurotransmitter systems, which could lead to therapeutic effects in neurological disorders.

Research Findings and Case Studies

A review of literature reveals several studies that have investigated the biological activity of related compounds:

StudyFindings
Demonstrated kinase inhibition leading to reduced tumor growth in xenograft models.
Showed modulation of receptor activity affecting neurotransmitter release in neuronal cultures.
Reported antioxidant activity that protects against oxidative damage in vitro.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.